molecular formula C18H13N3OS B13995097 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide

Cat. No.: B13995097
M. Wt: 319.4 g/mol
InChI Key: YURSTMZQCGYFHR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation or at elevated temperatures . Another method includes the Debus-Radiszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified imidazo[2,1-b]thiazole derivatives with different functional groups.

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide

InChI

InChI=1S/C18H13N3OS/c22-17(13-5-2-1-3-6-13)19-15-8-4-7-14(11-15)16-12-21-9-10-23-18(21)20-16/h1-12H,(H,19,22)

InChI Key

YURSTMZQCGYFHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3

Origin of Product

United States

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